molecular formula C11H15NO3S B3482605 2-(butylsulfonyl)benzamide

2-(butylsulfonyl)benzamide

Cat. No.: B3482605
M. Wt: 241.31 g/mol
InChI Key: LKOWLXLHBFLWJB-UHFFFAOYSA-N
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Description

2-(Butylsulfonyl)benzamide ( 57076-09-2) is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It belongs to the benzamide class of chemicals, which are privileged structures in medicinal chemistry and drug discovery due to their diverse biological activities. Scientific literature highlights that benzamide derivatives are key scaffolds in the development of compounds targeting various biological pathways. For instance, structurally related benzamides bearing piperidine groups have been synthesized and identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a target of interest in oncology research . Furthermore, other sulfonamide-based benzamides have been explored as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in physiological and pathological processes such as thrombosis, inflammation, and cancer . This makes this compound a valuable building block for researchers in synthetic chemistry and drug discovery, providing a core structure for the design and development of novel bioactive molecules for various therapeutic areas. This product is intended for research purposes only in a laboratory setting and is not for human or diagnostic use.

Properties

IUPAC Name

2-butylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-2-3-8-16(14,15)10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWLXLHBFLWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Butylsulfonyl Benzamide

Reactivity of the Butylsulfonyl Group

The butylsulfonyl group (-SO₂-C₄H₉) significantly influences the molecule's reactivity. Its strong electron-withdrawing nature impacts the adjacent aromatic ring and the amide group.

Oxidative and Reductive Transformations of Sulfonyl Derivatives

While specific studies on the direct oxidation or reduction of the sulfonyl group in 2-(butylsulfonyl)benzamide are not extensively documented, the general reactivity of sulfonyl groups suggests potential transformations. Hypervalent iodine compounds are frequently used for oxidation reactions in synthetic chemistry. researchgate.net For instance, 2-(tert-butylsulfonyl)iodosylbenzene is a notable hypervalent iodine reagent utilized in various oxidative transformations. researchgate.net This suggests that the sulfonyl group in this compound could potentially participate in or influence oxidative processes under specific conditions.

Reduction of the sulfonyl group is a challenging transformation but can be achieved under harsh conditions, potentially leading to the formation of sulfinates or even sulfides.

Reactivity of the Sulfonyl Group as a Directing or Activating Group

The sulfonamide group, a related functionality, is well-documented as a directing group in various metal-catalyzed C-H activation reactions. snnu.edu.cncam.ac.uk For instance, N-sulfonyl benzamides can undergo oxidative coupling with isonitriles. snnu.edu.cn Although the sulfonyl group in this compound is attached to the carbon skeleton rather than the amide nitrogen, its electronic influence is still significant.

The electron-withdrawing sulfonyl group deactivates the aromatic ring towards electrophilic substitution, but it can act as a directing group. In rhodium(III)-catalyzed coupling reactions, arenes with directing groups can react with alkynes to form heterocyclic structures. snnu.edu.cn The sulfonamide group can direct ortho-C-H functionalization, overriding the directing ability of other groups that may be present. cam.ac.uk This directing effect has been exploited in various transformations, including olefination and arylation. cam.ac.uk

Transformations Involving the Amide Linkage

The amide bond (-CONH₂) is a robust functional group, but it can undergo a variety of transformations.

Amide Bond Cleavage and Formation Reactions

Amide bonds are generally stable; however, their cleavage can be achieved under specific, often harsh, conditions such as strong acid or base hydrolysis. scienceopen.com Enzymatic methods also exist for amide bond cleavage. nih.gov More recent strategies involve metal-catalyzed reactions, such as the gold(III)-induced cleavage of amide bonds, which proceeds through an intramolecular nucleophilic attack. nih.gov

The formation of amide bonds is a cornerstone of organic synthesis. nih.gov While this section focuses on the reactivity of the pre-existing amide in this compound, it's relevant to note that its synthesis would involve the formation of this linkage, likely from a corresponding carboxylic acid or its derivative.

N-Substitution and Derivatization Strategies

The nitrogen atom of the amide in this compound can be a site for further functionalization. N-substituted benzamides are a common target in medicinal chemistry. researchgate.netnih.gov Derivatization can be achieved through various reactions, including alkylation or arylation, often requiring activation of the N-H bond. For instance, N-sulfonylcarboxamides can be annulated with alkynes under ruthenium catalysis. researchgate.net

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the existing substituents.

The butylsulfonyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the amide group is a weak deactivating group but an ortho, para-director. The combined effect of these two groups would likely direct incoming electrophiles to the positions meta to the sulfonyl group and ortho or para to the amide group. However, direct electrophilic substitution on such a deactivated ring can be challenging. A direct Friedel-Crafts carboxamidation of arenes can be achieved using cyanoguanidine in the presence of a Brønsted superacid. nih.gov

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly at positions activated by the electron-withdrawing sulfonyl group. masterorganicchemistry.com For NAS to occur, a good leaving group on the aromatic ring is typically required. The reaction of N-(nitrophenyl) benzamide (B126) derivatives can occur via nucleophilic aromatic substitution. researchgate.net The mechanism often involves the formation of a Meisenheimer complex or, in some cases, a benzyne (B1209423) intermediate. masterorganicchemistry.com

Directed ortho-Metalation and C-H Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. researchgate.netchem-station.com This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), and directs deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a new substituent. organic-chemistry.org

Both the amide and sulfonyl functionalities are recognized as effective DMGs. organic-chemistry.org The tertiary amide group, in particular, is considered a powerful DMG. uwindsor.ca Similarly, sulfonyl groups and sulfonamides can direct ortho-lithiation. researchgate.net In this compound, the presence of these two groups offers interesting possibilities for regioselective functionalization. The primary amide of the benzamide moiety and the sulfonyl group can both potentially direct metalation. The outcome of such a reaction would depend on the relative directing ability of the two groups and the reaction conditions employed.

While specific research on the directed ortho-metalation of this compound is not extensively documented in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, the ortho-lithiation of N,N-diethylbenzamide is a well-established procedure that leads to the formation of an ortho-lithiated species, which can be trapped with various electrophiles.

In addition to DoM, transition-metal-catalyzed C-H functionalization has emerged as a versatile tool for the modification of aromatic rings. nih.gov These reactions often utilize a directing group to achieve high regioselectivity. The amide group is a known directing group for various transition metal-catalyzed reactions, including those catalyzed by palladium, rhodium, and iridium. For example, iridium-catalyzed ortho-C–H amidation of benzamides with sulfonyl azides has been reported to proceed with high efficiency and regioselectivity. rsc.orgrsc.org

The following table summarizes the potential reactivity of this compound based on the known reactivity of similar compounds in directed ortho-metalation and C-H functionalization reactions.

TransformationReagents and ConditionsExpected Product(s)Reference for Analogy
Directed ortho-Metalation1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile (E+)Functionalization at the position ortho to the directing group. uwindsor.ca
Iridium-Catalyzed C-H Amidation[IrCp*Cl₂]₂, AgNTf₂, Sulfonyl azide (B81097), Ionic Liquid, 40 °Cortho-Sulfonamido-2-(butylsulfonyl)benzamide rsc.orgrsc.org
Cobalt-Catalyzed C-H AlkylationCo-catalyst, Grignard reagent, Alkyl halideortho-Alkyl-2-(butylsulfonyl)benzamide bohrium.com

Table 1: Potential Directed ortho-Metalation and C-H Functionalization Reactions of this compound

It is important to note that the actual reactivity of this compound would need to be determined experimentally. The interplay between the directing effects of the benzamide and the butylsulfonyl group, as well as the potential for reaction at the N-H bond of the primary amide, would influence the outcome of these transformations.

Advanced Structural Elucidation and Solid State Investigations

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are essential for the unambiguous determination of a molecule's chemical structure, connectivity, and electronic environment. For 2-(butylsulfonyl)benzamide, a comprehensive analysis would involve a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy. However, specific experimental data for this compound using these techniques are not currently available in the scientific literature.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the precise connectivity of atoms within a molecule.

¹H NMR: A standard one-dimensional proton NMR spectrum would provide initial information on the chemical shifts and coupling constants of the hydrogen atoms in the butyl chain and the aromatic ring.

¹³C NMR: A carbon-13 NMR spectrum would identify the chemical shifts of all unique carbon atoms, including those in the carbonyl, sulfonyl, butyl, and aromatic groups.

2D NMR: Techniques like COSY would reveal proton-proton coupling networks, confirming the structure of the butyl group and the substitution pattern of the benzene (B151609) ring. HSQC and HMBC experiments would then correlate the proton signals with their directly attached (HSQC) and more distant (HMBC) carbon atoms, allowing for the complete and unambiguous assignment of all proton and carbon signals to their respective positions in the this compound structure.

A thorough search of scientific databases indicates that no such multi-dimensional NMR data has been published for this compound.

Hypothetical ¹H and ¹³C NMR Data for this compound This data is predictive and not based on published experimental results.

¹H NMR (Predicted)
Protons Predicted Chemical Shift (ppm) Multiplicity
Butyl-CH₃ ~0.9 Triplet
Butyl-CH₂ ~1.4 Sextet
Butyl-CH₂ ~1.7 Quintet
Butyl-CH₂-SO₂ ~3.4 Triplet
Aromatic-H 7.6 - 8.2 Multiplet

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (ppm)
Butyl-CH₃ ~13.7
Butyl-CH₂ ~21.5
Butyl-CH₂ ~25.6
Butyl-CH₂-SO₂ ~55.0
Aromatic-C 128.0 - 140.0

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments would further reveal the characteristic fragmentation patterns of this compound, offering corroborative structural evidence. Key fragmentation pathways for aromatic sulfonamides often involve the loss of SO₂ and cleavage of the butyl chain. nih.gov A typical fragmentation for a benzamide (B126) involves the loss of the amide group to form a benzoyl cation. researchgate.net

Specific HRMS data, including the accurate mass and fragmentation spectrum for this compound, have not been reported in the available literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Key Expected Vibrations: For this compound, characteristic IR and Raman bands would include:

N-H stretching vibrations from the primary amide group (typically around 3400-3100 cm⁻¹).

C=O stretching from the amide carbonyl group (around 1650 cm⁻¹).

Asymmetric and symmetric S=O stretching from the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively).

C-H stretching from the aromatic and aliphatic parts of the molecule.

Aromatic C=C stretching bands.

While general ranges for these functional groups are well-established, specific, experimentally determined IR and Raman spectra for this compound are not present in the scientific literature.

Characteristic Vibrational Frequencies for Sulfonamides

Functional Group Typical Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch 1370-1335
SO₂ Symmetric Stretch 1170-1155
N-H Stretch (Amide) 3400-3100

X-ray Crystallography and Molecular Conformation Studies

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

A successful single-crystal X-ray diffraction experiment on this compound would yield a three-dimensional model of the molecule as it exists in the crystal lattice. This would provide precise measurements of all bond lengths and angles, the planarity of the aromatic ring, and the geometry of the sulfonyl and amide groups. It would also reveal the packing arrangement of molecules in the crystal, stabilized by intermolecular forces such as hydrogen bonding involving the amide N-H and C=O groups.

Despite the utility of this technique, a crystal structure for this compound has not been deposited in crystallographic databases, nor has it been published in the scientific literature. An analysis of a related compound, 2-(methylsulfinyl)benzamide, shows how molecules can be linked via intermolecular N—H⋯O hydrogen bonds, forming dimers. nih.gov

Analysis of Conformational Isomers and Tautomers

Molecules with rotatable bonds, such as the C-S and C-C bonds in the butyl group and the C-S bond connecting the sulfonyl group to the ring in this compound, can exist in different conformations. While solution-state NMR can provide information about the average conformation, X-ray crystallography reveals the specific conformation adopted in the solid state. Tautomerism is not expected to be a significant feature for this particular molecule.

Detailed studies on the conformational isomers of this compound are not available.

Polymorphism and Crystal Engineering of Sulfonylbenzamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of sulfonylbenzamide-based compounds. Different polymorphs of the same molecule can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact its application. The study of polymorphism in sulfonamides has revealed that different crystal forms can arise from variations in molecular conformation and intermolecular interactions. researchgate.netnih.gov

Crystal engineering provides a strategic approach to control the supramolecular assembly of molecules in the solid state, thereby influencing their polymorphic outcomes. nih.gov This is achieved by understanding and utilizing the hierarchy of intermolecular interactions to guide the formation of desired crystal structures. For sulfonylbenzamides, the primary driving forces for crystal packing are strong intermolecular hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov By systematically modifying molecular structure or crystallization conditions, it is possible to favor certain supramolecular synthons—robust and recurring hydrogen bond patterns—leading to the selective crystallization of a particular polymorph. nih.gov For instance, the introduction of different substituent groups can alter the electronic and steric properties of the molecule, thereby influencing the preferred crystal packing arrangement. The study of benzamide polymorphism has shown that even subtle changes in the crystallization environment can lead to the formation of elusive polymorphs. nih.gov

PropertyDescriptionRelevance to Sulfonylbenzamides
Polymorphism The existence of a solid material in more than one crystalline form.Different polymorphs can have varied stability and solubility, impacting performance.
Crystal Engineering The design and synthesis of functional solid-state structures.Allows for the targeted synthesis of polymorphs with desired properties. nih.gov
Supramolecular Synthons Robust and predictable intermolecular interactions.Key building blocks for designing and controlling crystal structures. nih.gov

Intermolecular Interactions and Supramolecular Assembly in the Solid State

Hydrogen bonds are the cornerstone of the supramolecular assembly in sulfonylbenzamides. The sulfonamide functional group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). Similarly, the benzamide moiety (-CONH₂) provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This multiplicity of hydrogen bonding sites allows for the formation of intricate and robust networks that define the crystal lattice.

In the crystal structures of related sulfonamides, the amido protons of the sulfonamide group often participate in hydrogen bonding with sulfonyl oxygens, leading to the formation of well-defined patterns such as chains and dimers. nih.gov A common motif observed is a chain with an eight-atom repeat unit. nih.gov The benzamide group also contributes significantly to the hydrogen-bonding network, often forming N-H···O=C hydrogen bonds that link molecules into tapes or sheets. nih.govresearchgate.net The specific patterns of hydrogen bonding can vary between different polymorphs of the same compound. nih.gov

Table of Common Hydrogen Bond Interactions in Sulfonylbenzamides

Donor Acceptor Type of Interaction
Sulfonamide N-H Sulfonyl O Strong, often forming chains or dimers nih.gov
Benzamide N-H Carbonyl O Strong, contributes to sheet-like structures nih.gov
Benzamide N-H Sulfonyl O Can occur, adding complexity to the network

In addition to conventional π-stacking, other non-covalent interactions such as C-H···π interactions and halogen bonding (if applicable) can further influence the supramolecular assembly. nih.gov The interplay between strong hydrogen bonds and weaker π-interactions is a key determinant of the final crystal structure. researchgate.netnih.gov In some cases, the conformational flexibility of the molecule allows for intramolecular π-π interactions, which can compete with and influence the intermolecular packing. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron density of a given molecule dominates, providing a unique surface for each molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze the nature and extent of different intermolecular contacts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry (the lowest energy arrangement of atoms) and predicting the vibrational spectra of organic molecules.

For a molecule in the benzamide (B126) class, DFT calculations, often using the B3LYP functional with a basis set like 6-31G or higher, can precisely predict bond lengths, bond angles, and dihedral angles. tsijournals.comtsijournals.comnih.gov The optimized geometry is the starting point for most other computational analyses.

Following geometry optimization, the same level of theory can be used to calculate the harmonic vibrational frequencies. These correspond to the energies of infrared (IR) and Raman spectral bands. tsijournals.comtsijournals.comesisresearch.org Theoretical spectra for analogous compounds show characteristic peaks for specific functional groups. esisresearch.orgresearchgate.net For 2-(butylsulfonyl)benzamide, key vibrational modes would include the N-H stretches of the amide, the C=O stretch, and the symmetric and asymmetric S=O stretches of the sulfonyl group. Comparing calculated frequencies with experimental data, often with the use of a scaling factor, allows for a definitive assignment of the experimental spectrum.

Table 1: Representative DFT-Calculated Vibrational Frequencies for a Sulfonylbenzamide Structure. (Illustrative Data)
Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
N-H Asymmetric Stretch3500-3550Stretching of the two N-H bonds in the -CONH₂ group out of phase.
N-H Symmetric Stretch3380-3450Stretching of the two N-H bonds in the -CONH₂ group in phase.
C=O Stretch (Amide I)1680-1720Stretching of the carbonyl double bond. Its position is sensitive to hydrogen bonding.
N-H Bend (Amide II)1590-1650Bending motion of the N-H bonds.
S=O Asymmetric Stretch1320-1380Stretching of the two S=O bonds out of phase.
S=O Symmetric Stretch1150-1190Stretching of the two S=O bonds in phase.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), and various semi-empirical methods provide alternative ways to probe a molecule's electronic properties. acadpubl.eu While often less computationally intensive than high-level DFT, they can yield valuable qualitative and quantitative insights.

These methods are used to calculate fundamental electronic descriptors. mdpi.comdergipark.org.tr Key properties include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. Their energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), often around oxygen or nitrogen atoms, while blue regions show electron-poor areas (electrophilic sites). For this compound, the MEP would likely show negative potential around the amide and sulfonyl oxygen atoms. mdpi.com

Table 2: Illustrative Electronic Properties Calculated for a Benzamide Derivative.
PropertyTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.0 to -2.5 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~4.0 to 5.5 eVIndicates chemical reactivity and stability.
Dipole Moment (μ)2.0 to 4.0 DebyeMeasures the net molecular polarity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govtandfonline.com This allows for the exploration of the conformational landscape (the different shapes a molecule can adopt) and the explicit effects of a solvent. rsc.orgmdpi.com

An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms using a force field. The simulation would track the atomic positions over nanoseconds, revealing:

Conformational Preferences: The butyl chain and the orientation of the sulfonyl and benzamide groups relative to each other are flexible. MD simulations can identify the most stable conformers in solution and the energy barriers between them.

Solvation Shell: The simulation shows how solvent molecules arrange themselves around the solute. nih.govnih.gov Analysis of radial distribution functions can quantify the distance and number of water molecules interacting with the polar amide and sulfonyl groups, revealing details of hydrogen bonding.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for studying how chemical reactions occur, providing a molecular-level picture that is often impossible to observe directly.

When a molecule undergoes a chemical reaction, it must pass through a high-energy intermediate state known as the transition state (TS). Locating the geometry of this TS and calculating its energy is key to understanding the reaction's kinetics.

For a potential reaction involving this compound, such as its synthesis or subsequent functionalization, DFT methods can be used to map the reaction pathway. A study on the related reaction between benzamide and 3-nitrobenzenesulfonyl chloride demonstrated that such processes can proceed through a single, concerted transition state. researchgate.net The calculations identify the TS structure and determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Table 3: Example of Calculated Transition State Parameters for a Nucleophilic Substitution Reaction. (Illustrative Data)
ParameterCalculated ValueDescription
Activation Energy (Ea)15-35 kcal/molThe energy barrier for the reaction.
Key Forming Bond Distance~2.2 ÅThe distance between two atoms that are forming a new bond in the TS.
Key Breaking Bond Distance~2.5 ÅThe distance between two atoms where a bond is breaking in the TS.
Imaginary Frequency-200 to -500 cm⁻¹A single negative frequency confirms a true transition state, corresponding to the motion along the reaction coordinate.

Many organic molecules have multiple sites where a reaction can occur. Computational models can predict this regioselectivity. By calculating the activation energies for reactions at different sites, chemists can determine the most likely product. For example, in an electrophilic aromatic substitution reaction on the benzamide ring, calculations can determine whether substitution is more favorable at the ortho, meta, or para position relative to the sulfonylbenzamide group.

Recent advancements combine quantum mechanical descriptors with machine learning algorithms to create highly accurate and rapid models for predicting reaction outcomes, including site selectivity in complex aromatic functionalizations. nih.govrsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which are essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra for this compound can be predicted by considering the distinct chemical environments of its nuclei. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing sulfonyl and amide groups. The two protons of the primary amide (-CONH₂) would likely produce a broad singlet further downfield. The protons of the butyl group would appear in the upfield aliphatic region (approx. 0.9-3.5 ppm).

Similarly, ¹³C NMR chemical shifts can be estimated. The carbonyl carbon of the amide group is characteristically found significantly downfield (~165-170 ppm). Aromatic carbons would resonate in the 120-140 ppm range, with their exact shifts influenced by the positions of the two substituents. The aliphatic carbons of the butyl chain would appear in the upfield region (~13-60 ppm). Computational tools like the Gauge-Independent Atomic Orbital (GIAO) method are frequently used for precise chemical shift predictions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Butyl CH₃~ 0.9~ 14
Butyl CH₂~ 1.4 - 1.8~ 22 - 26
Butyl CH₂ (adjacent to S)~ 3.3~ 55
Aromatic C-H~ 7.5 - 8.5~ 125 - 135
Aromatic C (quaternary)-~ 130 - 140
Amide NH₂~ 7.5 - 8.0 (broad)-
Carbonyl C=O-~ 168

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule's functional groups. For this compound, strong characteristic absorption bands are expected. The sulfonyl group (SO₂) will exhibit strong asymmetric and symmetric stretching vibrations. The amide group will show characteristic N-H stretching, C=O (Amide I band) stretching, and N-H bending (Amide II band) vibrations. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide (N-H)Symmetric & Asymmetric Stretching3400 - 3100
Aromatic (C-H)Stretching3100 - 3000
Aliphatic (C-H)Stretching2960 - 2850
Amide (C=O)Amide I Stretching1680 - 1650
Aromatic (C=C)Ring Stretching1600 - 1450
Amide (N-H)Amide II Bending1620 - 1580
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300
Sulfonyl (S=O)Symmetric Stretching1160 - 1120

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is primarily dictated by the benzamide chromophore. The benzene ring and the carbonyl group allow for π → π* and n → π* electronic transitions. nih.gov The sulfonyl group, while not a primary chromophore, acts as an auxochrome that can modulate the absorption maxima (λ_max) and intensity. The main absorption bands are expected in the UV region, likely corresponding to the π → π* transitions of the aromatic system. researchgate.net Time-dependent DFT (TD-DFT) calculations are the standard method for simulating UV-Vis spectra. nih.gov

Analysis of Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from DFT calculations help to understand and predict the behavior of a molecule in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. youtube.com The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijaers.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-rich benzamide moiety would contribute significantly to the HOMO, whereas the LUMO would likely be distributed across the electron-deficient sulfonyl group and the aromatic ring.

Table 3: Illustrative FMO Parameters for a Sulfonamide Derivative

Parameter Energy (eV) Significance
E_HOMO~ -7.0Electron-donating ability
E_LUMO~ -1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.5Chemical reactivity, kinetic stability

Note: Values are illustrative and based on typical DFT calculations for related aromatic sulfonamides.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. rsc.org The MEP map illustrates regions of negative electrostatic potential (nucleophilic sites, susceptible to electrophilic attack) and positive electrostatic potential (electrophilic sites, susceptible to nucleophilic attack).

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): The most electron-rich regions will be localized on the oxygen atoms of the carbonyl and sulfonyl groups due to their high electronegativity and lone pairs of electrons. These sites are the most probable centers for electrophilic attack.

Positive Potential (Blue): The most electron-poor region will be around the amide (N-H) protons, making them strong candidates for forming hydrogen bonds with electron-rich atoms.

Neutral Potential (Green): The butyl chain and, to a lesser extent, the aromatic ring will exhibit relatively neutral potential.

The MEP surface provides a clear, visual prediction of the molecule's reactive behavior. researchgate.net

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It helps to pinpoint the most reactive sites within a molecule with greater precision than MEP maps alone. scm.com

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack, this function identifies the sites most susceptible to gaining an electron. In this compound, the sulfonyl sulfur and the carbonyl carbon are expected to have high f⁺(r) values, marking them as the primary electrophilic sites.

f⁻(r): For electrophilic attack, this function identifies the sites from which an electron is most easily removed. faccts.de The oxygen atoms of the sulfonyl and carbonyl groups are predicted to have the highest f⁻(r) values, indicating they are the most nucleophilic sites.

f⁰(r): For radical attack.

By calculating condensed Fukui functions, the reactivity can be assigned to individual atoms within the molecule. scm.com

Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis

Non-Linear Optical (NLO) Properties: Molecules that exhibit a strong response to an applied electric field can have significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net Key parameters for NLO activity include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising NLO materials. researchgate.net

The NLO response in organic molecules often arises from an intramolecular charge transfer system, typically composed of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the benzamide moiety can interact with the potent electron-withdrawing sulfonyl group through the aromatic ring, creating a donor-π-acceptor framework that could give rise to NLO properties.

Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). ijaers.com These interactions represent hyperconjugative effects, which are crucial for understanding molecular stability and charge delocalization.

For this compound, NBO analysis would likely reveal:

Strong polarization of the S=O and C=O bonds.

The nature of the hybridization of the atoms and the composition of the chemical bonds.

Advanced Applications in Chemical Science Excluding Biological and Clinical Doma

Analytical Chemistry Applications (excluding clinical matrices)

The precise detection and quantification of chemical compounds are essential for process control and quality assurance. The unique structure of 2-(butylsulfonyl)benzamide allows for the development of specific and robust analytical methods.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like this compound.

A Hypothetical HPLC Method:

A reversed-phase HPLC (RP-HPLC) method would be suitable for its analysis. The combination of the nonpolar butyl chain and the polar functional groups allows for good retention and separation on a nonpolar stationary phase.

Column: C18 (Octadecylsilane) bonded silica, 5 µm particle size.

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid to ensure protonation and sharp peak shape).

Detection: UV-Vis spectrophotometry. The benzamide (B126) chromophore exhibits strong absorbance around 254 nm, enabling sensitive detection.

Quantification: An external standard method using a calibration curve constructed from certified reference standards of this compound would allow for accurate quantification in various non-clinical matrices, such as reaction mixtures or environmental samples.

In an industrial setting, ensuring the purity of a synthesized compound is critical. The HPLC method described above can be validated according to industry standards to serve as a primary quality control tool.

Purity Assessment:

Impurity Profiling: The method can separate this compound from potential process-related impurities, such as unreacted starting materials (e.g., 2-aminobenzamide (B116534), butanesulfonyl chloride) or by-products.

Percent Purity: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Process Control:

During synthesis, in-process control (IPC) checks are vital. Aliquots can be taken from the reaction vessel at various time points and analyzed by HPLC to monitor the consumption of reactants and the formation of the product. This allows for precise determination of the reaction endpoint, optimizing yield and minimizing impurity formation.

The unambiguous identification of this compound, especially within a complex mixture, relies on a combination of chromatographic separation and spectroscopic characterization.

Chromatographic Behavior:

In reversed-phase chromatography, the retention of benzamide isomers is highly dependent on the position of the substituent. Ortho-substituted isomers often exhibit different retention behavior compared to their meta and para counterparts due to intramolecular interactions and steric effects. The ability to form intramolecular hydrogen bonds in this compound can affect its interaction with the stationary phase, leading to unique elution characteristics that aid in its separation from isomers.

Spectroscopic Characterization:

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR Aromatic Protons 4H, complex multiplet patterns in the δ 7.5-8.2 ppm range.
Amide Protons (NH₂) 2H, broad singlet, chemical shift dependent on solvent and concentration.
Butyl Chain Protons 4 distinct signals: -CH₂-SO₂ (triplet, ~δ 3.2 ppm), -CH₂- (sextet, ~δ 1.8 ppm), -CH₂- (sextet, ~δ 1.5 ppm), -CH₃ (triplet, ~δ 0.9 ppm).
¹³C NMR Carbonyl Carbon δ ~168 ppm.
Aromatic Carbons 6 signals in the δ 125-140 ppm range.
Butyl Chain Carbons 4 signals in the δ 13-55 ppm range.
FTIR (cm⁻¹) N-H Stretch Two bands around 3400-3200 cm⁻¹ (asymmetric and symmetric).
C=O Stretch Strong absorption around 1660 cm⁻¹.
S=O Stretch Two strong absorptions: ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
Mass Spec (EI) Molecular Ion (M⁺) Peak corresponding to the molecular weight (C₁₁H₁₅NO₃S).
Key Fragments Fragments corresponding to the loss of the butyl group ([M-57]⁺), SO₂ ([M-64]⁺), and the butanesulfonyl radical ([M-121]⁺).

By combining HPLC for separation with mass spectrometry (LC-MS) for mass determination and fragmentation analysis, or by collecting fractions for subsequent NMR and FTIR analysis, the identity and purity of this compound can be confidently established in any non-clinical context.

Q & A

Q. What ethical considerations apply when publishing conflicting data on the compound’s toxicity profile?

  • Methodological Answer :
  • Transparency : Disclose all experimental conditions (e.g., solvent purity, cell line authenticity).
  • Data Integrity : Use third-party validation (e.g., external labs) for LD₅₀ assays. Reference ethical guidelines from institutional review boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.